molecular formula C17H27NO2 B14423330 N-(4-Hydroxyphenyl)undecanamide CAS No. 82568-65-8

N-(4-Hydroxyphenyl)undecanamide

Cat. No.: B14423330
CAS No.: 82568-65-8
M. Wt: 277.4 g/mol
InChI Key: DFSZOMWGCUVYMG-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)undecanamide is a phenolic amide derivative characterized by an 11-carbon aliphatic chain (undecanamide) linked to a 4-hydroxyphenyl group via an amide bond. This compound belongs to a class of bioactive molecules where the hydroxyphenyl moiety is often associated with antioxidant properties, while the long alkyl chain may influence lipophilicity and membrane interactions . Its molecular formula is C₁₇H₂₇NO₂ (calculated based on similar compounds), though derivatives with additional substituents, such as octadecyloxy groups, have been reported .

Properties

CAS No.

82568-65-8

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

N-(4-hydroxyphenyl)undecanamide

InChI

InChI=1S/C17H27NO2/c1-2-3-4-5-6-7-8-9-10-17(20)18-15-11-13-16(19)14-12-15/h11-14,19H,2-10H2,1H3,(H,18,20)

InChI Key

DFSZOMWGCUVYMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)NC1=CC=C(C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Hydroxyphenyl)undecanamide typically involves the reaction of 4-hydroxyaniline with undecanoic acid or its derivatives. One common method is the condensation reaction between 4-hydroxyaniline and undecanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-Hydroxyphenyl)undecanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(4-Hydroxyphenyl)undecanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the formulation of pharmaceuticals and cosmetics.

Mechanism of Action

The mechanism of action of N-(4-Hydroxyphenyl)undecanamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The undecyl chain can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and affect cellular processes.

Comparison with Similar Compounds

N-(4-Methoxyphenyl)undec-10-enamide

  • Structure : Features a methoxy group (-OCH₃) at the phenyl ring’s para position and an unsaturated undecenamide chain (C11 with a terminal double bond).
  • The unsaturated C11 chain introduces rigidity, which may affect conformational flexibility and interaction with hydrophobic environments.
  • Applications : Similar compounds are explored for antimicrobial or surfactant properties due to their amphiphilic nature .

11-(3-Hydroxy-5-Pentylphenoxy)-N-(4-Hydroxyphenyl)undecanamide

  • Structure: Contains an additional phenoxy group substituted with a hydroxy and pentyl chain at the undecanamide backbone.
  • Key Differences: The extended aromatic system (phenoxy group) may enhance antioxidant activity through radical scavenging, as seen in hydroxyphenyl derivatives . Increased molecular weight and steric bulk could reduce bioavailability compared to the parent compound.
  • Research Findings : Such derivatives are often studied for dual functionality, combining antioxidant and anti-inflammatory properties .

N-(4-Hydroxyphenyl)-11-(Octadecyloxy)undecanamide

  • Structure : Modified with an octadecyloxy (C18) chain appended to the undecanamide backbone.
  • Key Differences: The C18 chain drastically increases lipophilicity, making it suitable for lipid-based formulations or membrane-targeted drug delivery. Potential use in nanotechnology or as a surfactant due to its amphiphilic structure .

N-(4-Hydroxyphenyl)nonanamide

  • Structure: Shorter aliphatic chain (nonanamide, C9) with the same 4-hydroxyphenyl group.
  • Reported Applications: Used as a reference compound in antioxidant assays (e.g., DPPH radical scavenging) due to its phenolic group . Safety data indicate precautions for handling (P-codes: P264, P273) .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituent on Phenyl Carbon Chain Length/Features Key Properties/Applications References
N-(4-Hydroxyphenyl)undecanamide C₁₇H₂₇NO₂ -OH C11 (saturated) Potential antioxidant, amphiphilic
N-(4-Methoxyphenyl)undec-10-enamide C₁₈H₂₅NO₂ -OCH₃ C11 (unsaturated at C10) Surfactant, antimicrobial candidate
11-(3-Hydroxy-5-pentylphenoxy)-N-(4-HP)undecanamide C₂₈H₃₉NO₄ -OH, -C₅H₁₁ C11 + phenoxy group Dual antioxidant/anti-inflammatory
N-(4-HP)-11-(octadecyloxy)undecanamide C₃₅H₆₃NO₃ -OH C11 + C18-O- Lipid-based drug delivery
N-(4-Hydroxyphenyl)nonanamide C₁₅H₂₃NO₂ -OH C9 (saturated) Antioxidant assays, reference compound

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